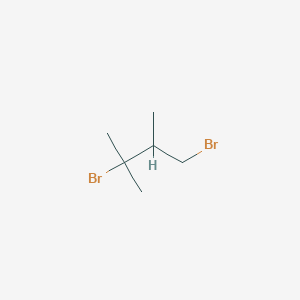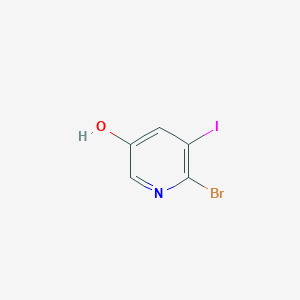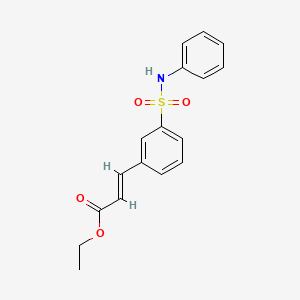
3-(3-Phenylsulfamoyl-phenyl)-acrylic acid ethyl ester
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phenylsulfamoyl and acrylic acid ethyl ester functional groups. These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would be largely determined by its functional groups. For instance, the acrylic acid ethyl ester group could potentially participate in reactions such as hydrolysis or polymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could impact its solubility in various solvents .Scientific Research Applications
Synthesis and Chemical Reactions
- Arylsulfonylpyrroles Synthesis : This compound can undergo cycloaddition reactions to form ethyl 4-(arylsulfonyl)pyrrole-3-carboxylates, a crucial step in synthesizing arylsulfonylpyrroles, which have various applications in organic chemistry (R. D. Santo et al., 1998).
- Copolymer Synthesis : Acrylate esters, including this compound, are used in forming copolymers, which have a wide range of industrial applications like coatings, adhesives, and plastics (M. Ahmad et al., 2014).
Industrial and Environmental Applications
- Esterification in Wastewater Treatment : This compound can be involved in esterification processes for recovering acrylic acid from industrial wastewater, contributing to environmental protection and resource recycling (M. Ahmad et al., 2014).
- Production of Ethyl Acrylate : It's used in producing ethyl acrylate, an essential ester for manufacturing varnishes, adhesives, and textile finishes (I. Chien et al., 2008).
Polymer Chemistry and Materials Science
- Polymer Modification : This compound is used in the radical polymerization of β-amino acid esters, leading to polymers with pH/temperature responsiveness, important in developing smart materials (Yasuhiro Kohsaka et al., 2015).
- Flame Retardant Polymers : Modified polyacrylonitrile polymers containing derivatives of acrylic acid esters, like this compound, show increased flame retardance, crucial in developing safer materials (P. Joseph et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-3-[3-(phenylsulfamoyl)phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-2-22-17(19)12-11-14-7-6-10-16(13-14)23(20,21)18-15-8-4-3-5-9-15/h3-13,18H,2H2,1H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGWMJSZBGFJCA-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylsulfamoyl-phenyl)-acrylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



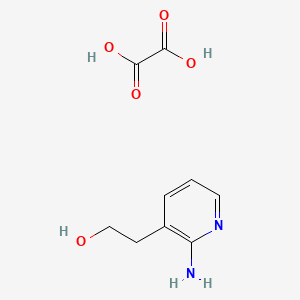
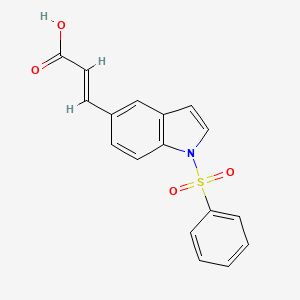

![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B1524736.png)
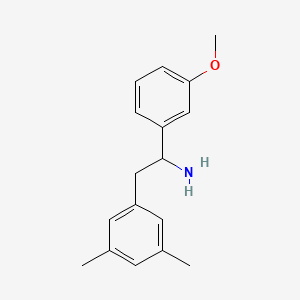
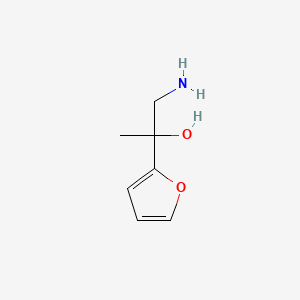
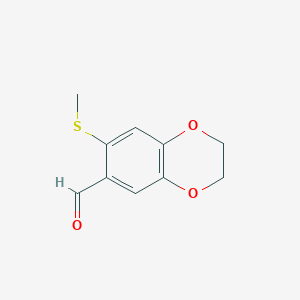
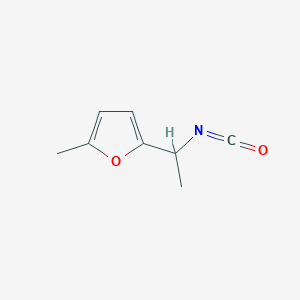
![3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B1524747.png)

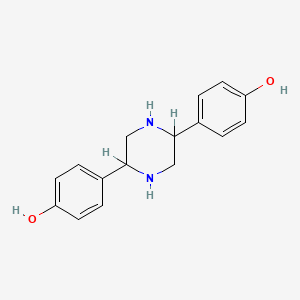
![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)
